{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol
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Overview
Description
{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol is a chemical compound with the molecular formula C9H14F2O and a molecular weight of 176.21 g/mol . This compound is characterized by its bicyclic structure, which includes two fluorine atoms and a hydroxyl group attached to the bicyclo[3.2.1]octane framework .
Preparation Methods
The synthesis of {8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol can be achieved through various synthetic routes. One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method allows for the efficient construction of the bicyclic structure with a wide substrate scope
Chemical Reactions Analysis
{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol has various applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
{8,8-difluorobicyclo[3.2.1]octan-3-yl}methanol can be compared with other similar compounds, such as:
1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride: This compound has a similar bicyclic structure but includes an amine group instead of a hydroxyl group.
8-oxabicyclo[3.2.1]octanes: These compounds share the bicyclic framework but differ in the presence of an oxygen atom within the ring.
6,8-dioxabicyclo[3.2.1]oct-2-ene: This compound features a dioxabicyclic structure with a cyano group.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2649059-92-5 |
---|---|
Molecular Formula |
C9H14F2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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